N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Description
N-(Piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked via an amine group to a piperidine moiety. The pyridine ring is substituted at the 2-position with an amine group, which is further connected to a piperidin-3-ylmethyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAAJOWUNIASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671547 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-01-2 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
- Neurological Disorders : The compound has shown promise as a lead compound in drug discovery aimed at treating neurological conditions. Its ability to cross the blood-brain barrier makes it particularly relevant for central nervous system applications.
- Receptor Interaction Studies : N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride interacts with various neurotransmitter systems, indicating potential applications in developing treatments for conditions like depression and anxiety disorders. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound can exhibit antimicrobial properties, making it a candidate for further research into its efficacy against bacterial infections.
Chemical Research Applications
- Synthetic Chemistry : The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical modifications and reactions, including oxidation and substitution reactions.
- Structure-Activity Relationship (SAR) Studies : Researchers are investigating the SAR of this compound to understand how modifications to its structure affect biological activity. This knowledge is crucial for optimizing lead compounds in drug development .
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurological Activity | Demonstrated binding affinity to serotonin receptors, suggesting potential antidepressant effects. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against specific bacterial strains in vitro, warranting further investigation into its mechanism of action. |
| Study 3 | Synthetic Routes | Identified multiple synthetic pathways leading to high yields of the compound using palladium-catalyzed reactions. |
Potential Side Effects and Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Interaction studies indicate that while the compound has favorable binding properties, its metabolism and excretion pathways need thorough investigation to evaluate potential side effects and toxicity .
Mechanism of Action
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is similar to other piperidine derivatives such as N-(piperidin-3-ylmethyl)acetamide and tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the specific substitution pattern distinguishes it from other compounds in the same class.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine substituent : A saturated six-membered ring with a nitrogen atom, contributing to basicity and conformational flexibility.
- Hydrochloride salt : Improves crystallinity and bioavailability.
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride, highlighting structural variations and properties (data sourced from provided evidence):
Key Structural and Functional Differences
Substituent Position and Complexity :
- The target compound’s piperidin-3-ylmethyl group distinguishes it from analogs like N-(piperidin-4-yl)pyridin-2-amine , which lacks the methylene linker . This linker may enhance conformational flexibility and binding to targets with deeper hydrophobic pockets.
- Pexidartinib hydrochloride incorporates a pyrrolopyridine core and halogenated substituents, enabling potent kinase inhibition but increasing molecular complexity .
Pharmacological Relevance :
- Pexidartinib hydrochloride is clinically validated, highlighting the importance of halogen and trifluoromethyl groups in optimizing drug efficacy .
- Simpler analogs like N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride are often intermediates in drug discovery, prioritized for their synthetic accessibility .
Crystallographic and Analytical Data :
- Compounds like 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride have been refined using SHELX software, underscoring their utility in structural studies .
Biological Activity
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClN and a molecular weight of approximately 227.73 g/mol. The compound features a piperidine ring substituted with a pyridin-2-yl group, which enhances its interaction with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyridine and piperidine compounds exhibit antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Potential
The compound's mechanism may involve the formation of reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies on similar compounds have indicated their ability to modulate biochemical pathways associated with cancer progression.
3. Neuropharmacological Effects
this compound may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This suggests potential applications in treating neurodegenerative diseases and mood disorders.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or infection.
- Modulate Receptor Activity : It has been suggested that this compound can bind to various receptors, influencing signaling pathways critical for cellular responses .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity Assessment
- In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines, with IC values indicating effective cytotoxicity.
Cell Line IC (µM) HeLa 15 MCF7 20 A549 25
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the piperidine and pyridine rings can significantly affect the biological activity of the compound. For instance, substituting different groups on the piperidine nitrogen has been shown to enhance receptor binding affinity and improve pharmacokinetic profiles .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride typically involves:
- Preparation or procurement of the piperidin-3-ylmethyl intermediate or its derivatives.
- Functionalization or introduction of the pyridin-2-amine moiety.
- Coupling of the two fragments via an amine linkage.
- Formation of the hydrochloride salt to enhance stability and solubility.
Preparation of Piperidin-3-ylmethyl Intermediate
While direct literature on this compound is limited, related compounds such as N-aminopiperidine hydrochloride have been prepared efficiently, providing insight into piperidine functionalization methods.
Method Example: Nitrosation and Reduction of Piperidine
Step 1: Nitrosation
Piperidine is reacted with sodium nitrite under acidic conditions to form nitrosopiperidine. The reaction occurs under mild conditions (often room temperature and atmospheric pressure) with short reaction times.Step 2: Reduction
The nitrosopiperidine intermediate is reduced using lithium aluminum hydride (LiAlH4) or similar reducing agents in anhydrous solvents like tetrahydrofuran (THF) or ether. The reducing agent is prepared as a suspension in the solvent under ice-bath cooling, and the nitrosopiperidine solution is added dropwise. After completion, the reaction is quenched with water, filtered, and the organic solvents are removed under reduced pressure.Step 3: Hydrochloride Salt Formation and Purification
The aqueous phase is acidified with hydrochloric acid, concentrated, and the product is recrystallized from ethanol/ethyl acetate to yield N-aminopiperidine hydrochloride with good purity and yield (~41.2%) without requiring column chromatography.
This method illustrates a practical, economical, and scalable approach to prepare piperidine derivatives under mild conditions.
Coupling with Pyridin-2-amine Moiety
The attachment of the pyridin-2-amine group to the piperidin-3-ylmethyl fragment is generally achieved through nucleophilic substitution or reductive amination strategies.
Reductive Amination:
The piperidin-3-ylmethyl intermediate bearing an aldehyde or activated leaving group can be reacted with pyridin-2-amine under reductive amination conditions using mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation. This method avoids protection-deprotection steps and proceeds under mild conditions, facilitating high yields and purity.Nucleophilic Substitution:
Pyridin-2-amine can be reacted with halogenated piperidin-3-ylmethyl derivatives (e.g., chloromethyl or bromomethyl piperidine) under basic conditions to form the desired secondary amine linkage. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures to optimize yield and minimize side reactions.
Formation of Hydrochloride Salt
The free base of N-(piperidin-3-ylmethyl)pyridin-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This step enhances the compound's stability, crystallinity, and solubility, facilitating isolation and handling.
Typical procedure:
- Dissolve the free amine in a minimal volume of ethanol or ethyl acetate.
- Add an equimolar or slight excess of hydrochloric acid (gas or concentrated solution).
- Stir the mixture at room temperature until precipitation occurs.
- Filter and dry the hydrochloride salt under vacuum.
Comparative Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|
| Nitrosation of Piperidine | Piperidine, Sodium Nitrite, Acidic Medium | Mild conditions, short reaction time | Intermediate nitrosopiperidine |
| Reduction of Nitrosopiperidine | LiAlH4 in THF or Ether, Ice bath, then RT | Dropwise addition, quench with water | N-aminopiperidine (free base) |
| Hydrochloride Salt Formation | Hydrochloric acid, Ethanol/Ethyl Acetate | Recrystallization, no chromatography | N-aminopiperidine hydrochloride |
| Coupling with Pyridin-2-amine | Reductive amination or nucleophilic substitution | Use of sodium triacetoxyborohydride or halide intermediates | N-(piperidin-3-ylmethyl)pyridin-2-amine (free base) |
| Final Salt Formation | Hydrochloric acid, organic solvent | Precipitation and drying | This compound |
Research Findings and Practical Considerations
- The nitrosation-reduction sequence for piperidine derivatives is well-established, offering a clean, scalable route without chromatographic purification, which is advantageous for industrial applications.
- Reductive amination coupling methods allow for selective formation of the secondary amine bond under mild conditions, preserving sensitive functional groups on the pyridine ring.
- The hydrochloride salt form improves compound handling and is preferred in pharmaceutical formulations.
- Reaction monitoring by TLC or HPLC is recommended to ensure completion and purity.
- Purification by recrystallization from ethanol/ethyl acetate is effective to obtain analytically pure hydrochloride salts.
Q & A
Q. What are the common synthetic routes for N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 3-chloropyridine) with a piperidine-containing amine (e.g., piperidin-3-ylmethanamine) under basic conditions. Key reagents include sodium hydride or potassium carbonate, with hydrochloric acid used to form the hydrochloride salt. Optimization focuses on solvent choice (e.g., ethanol or dichloromethane), temperature (reflux vs. room temperature), and reaction time to maximize yield. Purification often employs recrystallization or column chromatography .
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, dichloromethane |
| Base | NaH, K2CO3 |
| Temperature | Reflux (70–80°C) or RT |
| Workup | Acidification, filtration, evaporation |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms proton environments and connectivity (e.g., pyridine ring protons at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.0 ppm).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 238.1).
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (e.g., R-factor < 0.05 for high-resolution data) .
Advanced Research Questions
Q. How can retrosynthetic analysis and computational tools guide the design of novel derivatives?
- Methodological Answer : Retrosynthetic planning involves breaking the molecule into precursors like pyridine-2-amine and piperidine-3-carbaldehyde. AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases. For example:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values or receptor binding may arise from assay variability (e.g., cell line differences, buffer pH). Strategies include:
- Standardized Assays : Replicate studies using uniform conditions (e.g., HEK293 cells for GPCR activity).
- Structural Analogs : Compare with derivatives (e.g., 5-chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride) to isolate substituent effects .
- In Silico Modeling : Molecular dynamics simulations identify conformational flexibility impacting activity .
Q. How is SHELX software applied to refine the crystal structure of related compounds, and what challenges arise with twinned data?
- Methodological Answer : SHELXL refines structures by least-squares minimization, adjusting atomic coordinates and thermal parameters. For twinned
- Twin Law Identification : Use HKLF5 format to model twin domains.
- Rigid-Body Refinement : Fix common fragments (e.g., pyridine ring) before full optimization.
Challenges include overlapping reflections and false symmetry, addressed by iterative cycles of refinement and validation (e.g., Rfree monitoring) .
Data Contradiction Analysis
Q. How do solvent polarity and pH influence the stability of this compound in biological assays?
- Methodological Answer : Stability studies in buffers (pH 4–9) and solvents (DMSO, PBS) reveal:
- Acidic Conditions (pH < 5) : Protonation of the piperidine nitrogen enhances solubility but may reduce membrane permeability.
- Basic Conditions (pH > 8) : Free base formation risks precipitation.
- DMSO Stock Solutions : >10% DMSO induces conformational changes in protein targets, necessitating <1% final concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
